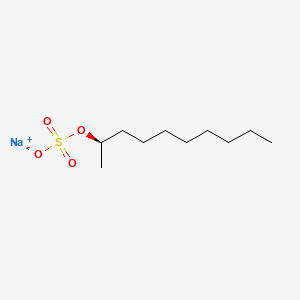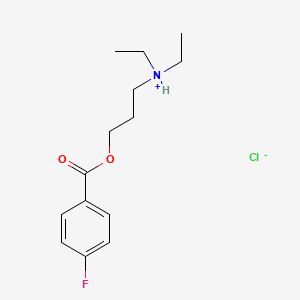
Diethylaminopropyl p-fluorobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminopropyl p-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C14H20FNO2·HCl and a molecular weight of 289.81 g/mol . It is an ester derivative of benzoic acid, specifically p-fluorobenzoic acid, and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminopropyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with diethylaminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The esterification process can be followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for producing the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Diethylaminopropyl p-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Diethylaminopropyl p-fluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethylaminopropyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylaminopropyl p-chlorobenzoate hydrochloride
- Diethylaminopropyl p-bromobenzoate hydrochloride
- Diethylaminopropyl p-methylbenzoate hydrochloride
Uniqueness
Diethylaminopropyl p-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom in the para position of the benzoate group. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
7582-97-0 |
|---|---|
Fórmula molecular |
C14H21ClFNO2 |
Peso molecular |
289.77 g/mol |
Nombre IUPAC |
diethyl-[3-(4-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C14H20FNO2.ClH/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;/h6-9H,3-5,10-11H2,1-2H3;1H |
Clave InChI |
RAFOFNULGOAOFE-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
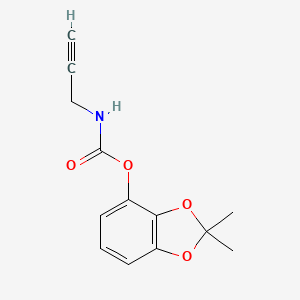
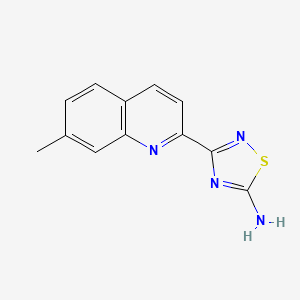

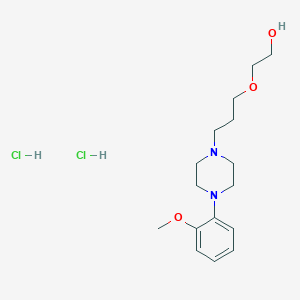



![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
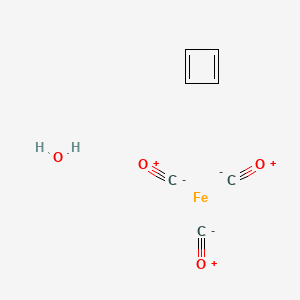
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
